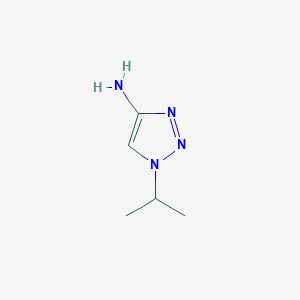

1-isopropyl-1H-1,2,3-triazol-4-amine

Description

Significance of 1,2,3-Triazoles in Contemporary Chemical Science

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural unit is not merely a passive linker but an active participant in molecular interactions, a concept that has cemented its importance in various scientific disciplines. researchgate.netresearchgate.net The stability of the triazole ring, its resistance to metabolic degradation, oxidation, and reduction, makes it a desirable feature in the design of robust molecules. researchgate.netsigmaaldrich.com

The significance of 1,2,3-triazoles has been particularly amplified by the advent of "click chemistry," a concept introduced by K. Barry Sharpless. sigmaaldrich.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This has revolutionized the synthesis of complex molecular architectures, finding applications in drug discovery, bioconjugation, and materials science. nih.govirjrr.com The 1,2,3-triazole ring is considered a valuable pharmacophore, capable of engaging in hydrogen bonding and dipole interactions, which is a key reason for its prevalence in medicinal chemistry. researchgate.netacs.org

Unique Structural Features and Electronic Characteristics of 1-isopropyl-1H-1,2,3-triazol-4-amine

The structure of this compound is characterized by a planar, aromatic 1,2,3-triazole ring. acs.org All atoms within the triazole ring are sp2 hybridized, and the delocalization of 6π electrons confers aromatic stability. acs.orgtandfonline.com The key structural features arise from the substituents on this core: an isopropyl group at the N1 position and an amine group at the C4 position.

Historical Context of Triazole Synthesis and Derivatization Methodologies

The synthesis of the 1,2,3-triazole ring system dates back to the late 19th and early 20th centuries. nih.gov However, the seminal work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions provided a general and powerful method for the construction of five-membered heterocycles, including 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a cornerstone of triazole synthesis. wikipedia.orgwikipedia.org

Initially, these reactions were often carried out under thermal conditions, which could require high temperatures and long reaction times, and often resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org A significant breakthrough came in the early 2000s with the independent discoveries by Morten Meldal and the group of K. Barry Sharpless and Valery Fokin of the copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC). wikipedia.org This catalytic process is highly regioselective, exclusively yielding the 1,4-disubstituted product under mild, often aqueous, conditions. sigmaaldrich.comnih.gov This development was a key factor in the establishment of "click chemistry." nih.gov

Further advancements have led to the development of ruthenium-catalyzed cycloadditions that favor the formation of the 1,5-disubstituted regioisomer. wikipedia.org More recently, metal-free and electrochemically-assisted methods for triazole synthesis have also been reported, offering alternative pathways with different substrate scopes and reaction conditions. nih.govscielo.br These varied synthetic methodologies provide chemists with a versatile toolbox for the preparation of a wide array of functionalized 1,2,3-triazoles.

Scope and Academic Research Focus on this compound

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of 4-amino-1,2,3-triazoles serves as a valuable synthon in organic synthesis. These compounds are recognized as convenient building blocks for the construction of more complex, fused heterocyclic systems such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. researchgate.net

Research on structurally related compounds, such as 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, highlights the utility of the isopropyl-amino-heterocycle motif in medicinal chemistry, for instance, as kinase inhibitors. nih.govacs.org The isopropyl group often imparts favorable pharmacokinetic properties, while the amino group provides a key interaction point or a handle for further functionalization.

Given the synthetic accessibility of this compound, likely through a multi-step sequence involving the formation of an isopropyl azide followed by a cycloaddition with an appropriate acetylene (B1199291) equivalent and subsequent functional group manipulation, its potential as a scaffold in medicinal and materials chemistry is significant. The focus of future research would likely involve the exploration of its utility as a precursor for more complex molecules with potential biological activity or material properties.

Data Tables

Table 1: Physicochemical Properties of the 1,2,3-Triazole Core

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₃ | wikipedia.org |

| Molar Mass | 69.07 g/mol | wikipedia.org |

| Appearance | Colorless liquid | chemeurope.com |

| Density | 1.192 g/cm³ | chemeurope.com |

| Melting Point | 23-25 °C | chemeurope.com |

| Boiling Point | 203 °C | chemeurope.com |

| Acidity (pKa) | 9.4 | wikipedia.org |

| Aromaticity | Aromatic | acs.orgwikipedia.org |

Table 2: Key Synthetic Methodologies for 1,2,3-Triazoles

| Method | Description | Key Features | Regioselectivity |

| Huisgen 1,3-Dipolar Cycloaddition (Thermal) | Reaction of an azide with an alkyne at elevated temperatures. | Broad scope, but often requires harsh conditions. | Mixture of 1,4- and 1,5-isomers. wikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click" reaction between a terminal alkyne and an azide catalyzed by a copper(I) source. | Mild conditions, high yield, high functional group tolerance. sigmaaldrich.comnih.gov | Exclusively 1,4-disubstituted. wikipedia.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Cycloaddition catalyzed by a ruthenium complex. | Complements CuAAC by providing the other regioisomer. | Predominantly 1,5-disubstituted. wikipedia.org |

| Metal-Free Synthesis | Various methods that avoid the use of a metal catalyst. | Avoids potential metal contamination of products. | Varies depending on the specific method. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-3-5(6)7-8-9/h3-4H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHUBFWDIZBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269009 | |

| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-92-4 | |

| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropyl 1h 1,2,3 Triazol 4 Amine and Its Analogs

Classical Huisgen 1,3-Dipolar Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction in the synthesis of five-membered heterocycles, including the 1,2,3-triazole core. organic-chemistry.orgorganic-chemistry.org This reaction involves the concerted [4+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, like an alkyne. organic-chemistry.org In the context of synthesizing 1-isopropyl-1H-1,2,3-triazol-4-amine, the key precursors would be isopropyl azide and an alkyne bearing a masked or direct amino group at the terminus, such as cyanoacetylene (B89716) or propargylamine.

The classical, purely thermal application of the Huisgen cycloaddition is known for its significant drawback regarding regioselectivity. nih.govwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The discovery of copper(I) catalysis revolutionized the Huisgen cycloaddition, transforming it into a highly reliable and regioselective reaction. nih.govacs.org This variant, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the cornerstone of "click chemistry." nih.govnih.gov The CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer from the reaction between a terminal alkyne and an azide. wikipedia.orgnih.gov This method is exceptionally robust, proceeds under mild conditions, often in aqueous solvents, and tolerates a wide variety of functional groups. organic-chemistry.orgrsc.org For the synthesis of the target molecule, CuAAC provides a direct and efficient pathway to the 1-isopropyl-4-substituted-1H-1,2,3-triazole precursor.

The mechanism is no longer a concerted cycloaddition but a stepwise process involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.orgacs.orgorganic-chemistry.org

Exploration of Reaction Conditions and Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the choice of catalyst, ligands, and solvent systems. Research has explored various conditions to optimize the synthesis of 1,4-disubstituted triazoles.

Catalytic Systems:

Copper(I) Source: While direct Cu(I) salts like CuI or CuBr can be used, the catalyst is more commonly generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov This approach is particularly effective in aqueous media. acs.org Copper metal itself can also serve as a source of the active Cu(I) catalyst. nih.gov

Ligands: The reaction can be accelerated by the use of ligands that stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. A variety of ligands have been developed, including tris-(benzyltriazolylmethyl)amine (TBTA) and other N-donor chelating ligands. organic-chemistry.orgnih.gov

Reaction Solvents: The CuAAC reaction demonstrates remarkable versatility in solvent choice. It can be performed in a range of organic solvents such as DMF, DMSO, and CH₂Cl₂, as well as in environmentally benign solvents like water or mixtures of t-BuOH/H₂O. acs.orgthieme-connect.comthieme-connect.de The ability to use water as a solvent is a significant advantage for green chemistry applications. rsc.org

Below is a table summarizing various catalytic systems used for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are directly applicable to the synthesis of the target compound's precursors.

| Catalyst System | Ligand | Solvent | Temperature | Key Features |

| CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | Standard, reliable "click" conditions; high yield. thieme-connect.com |

| Cu(OAc)₂·H₂O / Sodium Ascorbate | None | DMF | Room Temp | Efficient for generating a library of triazoles. thieme-connect.de |

| Copper Powder | Additives (acid/base) | CH₂Cl₂ | Room Temp | Uses an inexpensive, readily available copper source. beilstein-journals.org |

| [CuI(PPh₃)]₄ | Bis(pyrazolyl)methane | Water | 60 °C (Ultrasonic) | High efficiency in aqueous media under ultrasonic irradiation. acs.org |

| Copper(I) phenylacetylide | None | CH₂Cl₂ | Room Temp | Pre-formed, stable alkynylcopper(I) complex as catalyst. mdpi.com |

Development of Continuous Flow Manufacturing Processes for Triazole Intermediates

To enhance safety, efficiency, and scalability, particularly for pharmaceutical intermediates, continuous flow chemistry has been applied to the synthesis of 1,2,3-triazoles. scipod.globalacs.org Flow chemistry is ideal for managing highly exothermic reactions and handling potentially hazardous reagents like organic azides by minimizing the volume of reactive material at any given time. thieme-connect.com

Researchers have developed end-to-end continuous flow processes starting from simple, inexpensive raw materials. acs.org A notable example involves a three-step process starting from glyoxal (B1671930) and hydrazine (B178648) to produce the parent 1,2,3-triazole. scipod.globalacs.org This approach transforms heterogeneous batch reactions into a homogeneous, streamlined flow system, which significantly reduces reaction times and obviates the need to isolate hazardous intermediates. acs.org

Key aspects of flow process development include:

Catalyst Optimization: In one study, a heterogeneous tungsten oxide catalyst was replaced with a water-soluble and more cost-effective sodium tungstate (B81510) dihydrate, enabling a homogeneous flow reaction. scipod.globalthieme-connect.com

Safety Enhancement: Flow reactors offer superior heat transfer compared to batch reactors, which is crucial for controlling highly exothermic steps, such as the oxidative cyclization to form an amino-triazole intermediate. thieme-connect.com

Scale-Up: Continuous flow setups can be used for gram-scale production by simply extending the operation time, using the same catalyst bed for multiple runs. beilstein-journals.org

Alternative Synthetic Pathways for 1,2,3-Triazole Ring Formation

While azide-alkyne cycloadditions are dominant, other methods exist for constructing the 1,2,3-triazole ring. These pathways often avoid the use of potentially unstable azide precursors. organic-chemistry.org

Some alternative strategies include:

From Hydrazones: Molecular iodine-mediated reactions of N-tosylhydrazones with various nitrogen sources can yield 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

From 1,1-Dibromoalkenes: Treatment of 1,1-dibromoalkenes with organolithium reagents followed by reaction with sulfonyl or aryl azides can provide access to substituted triazoles. organic-chemistry.org

Three-Component Reactions: Metal-free, three-component reactions of enaminones, tosylhydrazine, and primary amines can regioselectively construct 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

Cyclization Reactions Involving Amines and Isopropyl-containing Precursors

A direct approach to installing the N1-isopropyl group is to use an isopropyl-containing precursor in a cyclization reaction. One such method involves the reaction of α,α-dichlorotoluene sulfonyl–substituted hydrazones with a primary amine. frontiersin.org In this pathway, the amine directly provides one of the nitrogen atoms and the N1-substituent of the final triazole ring.

By employing isopropylamine (B41738) as the primary amine in this reaction, it is possible to synthesize N1-isopropyl-1,2,3-triazoles. This method, mediated by a base like diisopropylethylamine (DIPEA) in a solvent such as ethanol, offers a practical route that avoids azide intermediates and allows for large-scale synthesis. frontiersin.org This strategy is particularly relevant for creating a library of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, where the core heterocyclic system is built upon a pre-existing isopropyl-substituted ring. nih.govacs.org

Post-Synthetic Functionalization and Derivatization Strategies on the Triazole Ring and Amino Group

The inherent stability of the 1,2,3-triazole ring makes it a versatile template for a range of post-synthetic modifications. These transformations allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's properties.

Electrophilic and Nucleophilic Substitutions on the Triazole Core

The 1,2,3-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is highly dependent on the substituents present on the ring.

Electrophilic Substitution:

While the 1,2,3-triazole ring is generally considered electron-deficient, electrophilic substitution is possible, particularly at the C5 position, often facilitated by activating groups. For N-substituted 1,2,3-triazoles, electrophilic attack can also occur at the nitrogen atoms. For instance, the alkylation of NH-1,2,3-triazoles is a common electrophilic substitution reaction. The reaction of 1,2,3-triazole with isopropyl alcohol in concentrated sulfuric acid regioselectively yields 1-isopropyl-1H-1,2,3-triazole, demonstrating the feasibility of introducing the N1-isopropyl group via electrophilic alkylation. researchgate.net

Further electrophilic substitutions on the triazole core of compounds analogous to this compound are often challenging due to the electron-donating nature of the amino group, which can direct electrophiles to the amino group itself or deactivate the ring towards certain electrophilic attacks. However, reactions such as halogenation can be achieved under specific conditions.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the triazole ring typically require the presence of a good leaving group, such as a halogen, at the C4 or C5 position. The synthesis of 4-halo-1,2,3-triazoles serves as a key step to enable subsequent nucleophilic substitutions. These halogenated intermediates can then react with various nucleophiles to introduce a wide range of functionalities.

For example, a common strategy involves the diazotization of a 4-amino-1,2,3-triazole to generate a diazonium salt, which can then be converted to a halogenated derivative. This 4-halo-1,2,3-triazole can subsequently undergo nucleophilic substitution with amines, alkoxides, or other nucleophiles.

| Reactant | Reagent | Product | Conditions | Reference |

| 4-Amino-1,2,3-triazole derivative | NaNO₂, HX | 4-Halo-1,2,3-triazole derivative | Aqueous acid | General knowledge |

| 4-Halo-1,2,3-triazole derivative | Nu-H (e.g., R₂NH, ROH) | 4-Substituted-1,2,3-triazole derivative | Base, solvent | General knowledge |

Table 1: Representative Nucleophilic Substitution Reactions on the 1,2,3-Triazole Core

Transformations of the C4-Amino Group and N1-Isopropyl Group

The functional groups attached to the triazole core, namely the C4-amino group and the N1-isopropyl group, provide further opportunities for derivatization.

Transformations of the C4-Amino Group:

The C4-amino group of this compound and its analogs is a versatile handle for a variety of chemical transformations.

N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a range of substituents. N-arylation of a related compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine, has been successfully achieved using Chan-Lam coupling conditions with arylboronic acids, suggesting a viable strategy for the N-functionalization of this compound. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. Diazotization of 3-aminoindoles and 3-aminopyrroles, followed by quenching, has been shown to yield stable diazonium species. researchgate.net A similar approach could be applied to this compound to generate a reactive intermediate for further transformations, such as conversion to hydroxyl, halogen, or cyano groups. Tandem diazotization/cyclization approaches have also been developed for the synthesis of fused heterocyclic systems from aminoazoles. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases or can be used as a building block for the construction of fused heterocyclic systems. For example, 4(5)-amino-1,2,3-triazoles are used as building blocks for the synthesis of triazolo-annulated pyridines, azines, and azepines through condensation with methylene (B1212753) active compounds. researchgate.net

| Starting Material | Reagent(s) | Product Type | General Reaction |

| This compound | Acyl chloride or anhydride | N-Acylated derivative | Acylation |

| This compound | Alkyl halide | N-Alkylated derivative | Alkylation |

| This compound | NaNO₂, H⁺ | Diazonium salt | Diazotization |

| This compound | Aldehyde or ketone | Schiff base | Condensation |

Table 2: Potential Transformations of the C4-Amino Group

Transformations of the N1-Isopropyl Group:

Transformations involving the N1-isopropyl group are less common and generally more challenging due to the stability of the N-C bond.

N-Dealkylation: The removal of the N-alkyl group from a triazole ring is a difficult process. However, acidic N-dealkylation has been reported for certain nitrotriazolium salts. nih.gov This suggests that under specific and potentially harsh conditions, dealkylation of the N1-isopropyl group might be achievable, likely proceeding through a protonated intermediate.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral 1,2,3-triazole analogs is of significant interest for applications in medicinal chemistry and catalysis.

Asymmetric Synthesis:

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched chiral triazoles. Strategies include enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of chiral 1,4-disubstituted triazoles and nickel-catalyzed reactions for chiral 1,4,5-trisubstituted triazoles. researchgate.net The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been achieved starting from naturally occurring amino acids, which serve as chiral synthons. nih.gov This approach involves the conversion of amino acids to chiral azido (B1232118) alcohols, followed by a CuAAC reaction. While not specific to an N-isopropyl group, this methodology could potentially be adapted.

Chiral Resolution:

For cases where a racemic mixture of a chiral analog of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid. rsc.org The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the liberation of the individual enantiomers.

| Method | Description | Key Features |

| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other in a chemical reaction. | High enantioselectivity, atom economy. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or carbohydrates, to introduce stereocenters. | Predictable stereochemistry, access to specific enantiomers. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds, often involves diastereomeric salt formation. |

Table 3: Approaches to Stereoselective Synthesis of Chiral 1,2,3-Triazole Analogs

Advanced Structural Elucidation and Conformational Analysis of 1 Isopropyl 1h 1,2,3 Triazol 4 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular framework, connectivity, and electronic environment of the constituent atoms. High-resolution techniques are indispensable for the precise structural assignment of 1-isopropyl-1H-1,2,3-triazol-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for elucidating the structure of organic molecules in solution. ipb.pt By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of protons and carbons present. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the isopropyl group's methyl and methine protons, the triazole ring proton, and the amine protons. Similarly, the ¹³C NMR spectrum would display resonances for the carbons of the isopropyl group and the triazole ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, a cross-peak between the isopropyl methine proton and the methyl protons would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the C5 proton of the triazole ring would show a correlation to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For example, correlations would be expected between the isopropyl methine proton and the N1- and C5-carbons of the triazole ring, confirming the attachment of the isopropyl group to the nitrogen atom.

A hypothetical table of expected NMR data is presented below, based on known shifts for similar triazole structures. nih.govnih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Isopropyl CH | Septet | ~50-60 | C(CH₃)₂, Triazole C5 |

| Isopropyl CH₃ | Doublet | ~20-25 | Isopropyl CH |

| Triazole C5-H | Singlet | ~120-130 | Triazole C4 |

| Triazole C4 | - | ~140-150 | Triazole C5-H |

| Triazole C5 | ~120-130 | - | Isopropyl CH, Triazole C5-H |

| NH₂ | Broad Singlet | - | Triazole C4 |

The choice of solvent can significantly influence NMR chemical shifts and the observed molecular conformation. researchgate.netmdpi.comunn.edu.ng Polar and hydrogen-bonding solvents can interact with the solute, particularly with the amine group and the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net These interactions can alter the electron density distribution within the molecule, leading to changes in the chemical shifts of nearby protons and carbons. For instance, in a protic solvent like methanol-d₄, hydrogen bonding to the amine and triazole nitrogens could lead to a downfield shift of the NH₂ and C5-H proton signals compared to a non-polar solvent like chloroform-d. mdpi.comunn.edu.ng Furthermore, solvent interactions can affect the rotational barrier of the isopropyl group and influence its preferred orientation relative to the triazole ring.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations. These techniques are excellent for identifying the presence of key functional groups.

For this compound, characteristic vibrational bands would be expected for:

N-H stretching: The amine group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.netmdpi.com

C-H stretching: Vibrations from the isopropyl and triazole C-H bonds would appear around 2850-3100 cm⁻¹. mdpi.com

C=N and N=N stretching: The triazole ring vibrations are expected in the fingerprint region, typically between 1400-1600 cm⁻¹. researchgate.net

N-H bending: The bending vibration of the amine group would be observed around 1600-1650 cm⁻¹. mdpi.com

Raman spectroscopy can provide additional information, particularly for symmetric vibrations and the N=N bond, which may be weak in the IR spectrum. researchgate.netresearchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300 - 3500 | Stretching |

| Amine (N-H) | 1600 - 1650 | Bending |

| Alkyl (C-H) | 2850 - 2970 | Stretching |

| Aromatic (C-H) | 3000 - 3100 | Stretching |

| Triazole Ring (C=N, N=N) | 1400 - 1600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound (C₅H₁₀N₄), HRMS would be used to verify that the experimentally measured mass corresponds to the calculated theoretical mass, providing strong evidence for the proposed molecular formula. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional structure in the solid state. researchgate.netmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the calculation of the exact positions of each atom in the crystal lattice.

From a successful crystallographic analysis of this compound, the following key structural parameters would be determined:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, providing definitive confirmation of its covalent structure. nih.gov

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the isopropyl group relative to the triazole ring. researchgate.net

Intermolecular interactions: The analysis would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding (e.g., between the amine group of one molecule and a nitrogen atom of the triazole ring of another) and van der Waals interactions. nih.govmdpi.com

Elucidation of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is centered around the planar five-membered 1,2,3-triazole ring. This aromatic heterocycle provides a rigid scaffold for the isopropyl and amino substituents. The geometry is established through a combination of theoretical calculations, such as Density Functional Theory (DFT), and by analogy with crystallographic data from similarly substituted triazole compounds. kab.ac.ug

Below is a table of predicted bond parameters based on DFT calculations and data from analogous structures.

Table 1: Predicted Molecular Geometry and Bond Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| N1-N2 | ~1.35 Å | |

| N2-N3 | ~1.30 Å | |

| N3-C4 | ~1.36 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| C4-N(amine) | ~1.37 Å | |

| N1-C(isopropyl) | ~1.48 Å | |

| Bond Angles | ||

| C5-N1-N2 | ~108° | |

| N1-N2-N3 | ~110° | |

| N2-N3-C4 | ~107° | |

| N3-C4-C5 | ~107° | |

| C4-C5-N1 | ~108° |

Analysis of Intermolecular Interactions

The crystal packing and solution-state behavior of this compound are governed by a variety of non-covalent intermolecular interactions. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. nih.govrsc.org

Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding. The amino group (N-H) can donate hydrogen bonds to the nitrogen atoms (N2 or N3) of the triazole ring on an adjacent molecule, leading to the formation of dimers or extended chain structures. nih.govrsc.org These N-H···N interactions are a primary driver in the solid-state packing of the molecule.

C-H···N Interactions: Weaker C-H···N hydrogen bonds can also occur, where the C-H bonds of the isopropyl group or the C5-H of the triazole ring interact with the triazole nitrogen atoms. rsc.org

π-π Stacking: The aromatic triazole ring can participate in π-π stacking interactions. In the solid state, parallel-displaced or T-shaped stacking arrangements between adjacent triazole rings may be observed, contributing to crystal stability. researchgate.net

C-H···π Interactions: The C-H bonds of the isopropyl group can also interact with the π-system of the triazole ring of a neighboring molecule, an interaction that has been observed in other substituted triazoles. nih.gov

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Triazole Nitrogen (N2/N3) | Strong; primary directional force |

| C-H···N | Isopropyl C-H, Triazole C5-H | Triazole Nitrogen (N2/N3) | Weak; contributes to packing efficiency |

| π-π Stacking | Triazole Ring (π-system) | Triazole Ring (π-system) | Moderate; depends on crystal packing |

| C-H···π | Isopropyl C-H | Triazole Ring (π-system) | Weak; contributes to overall stability |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in heterocyclic compounds, including triazoles. nih.gov For this compound, different polymorphs could arise from variations in the hydrogen-bonding network and π-π stacking arrangements. researchgate.netnih.gov For instance, one polymorph might be characterized by hydrogen-bonded chains, while another could feature discrete hydrogen-bonded dimers that pack differently.

Crystal engineering principles can be applied to predict and control these packing arrangements. nih.gov The strong N-H···N hydrogen bond is the most reliable supramolecular synthon. The steric demands of the isopropyl group will play a crucial role, influencing which hydrogen bonding motifs are sterically accessible and ultimately determining the final crystal lattice. While specific polymorphs of this compound have not been detailed in the surveyed literature, the potential for their existence is high based on the analysis of its functional groups.

Gas-Phase and Solution-Phase Conformational Studies

The conformational landscape of this compound is primarily defined by the orientation of the flexible isopropyl group relative to the planar triazole ring.

Experimental Probes for Conformational Preferences

The conformational preferences of this compound in different phases can be investigated using several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹H NMR spectroscopy is a powerful tool for studying conformational preferences. researchgate.net The chemical shifts of the isopropyl methine proton and the triazole C5-H proton can provide insight into the time-averaged orientation of the isopropyl group. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the isopropyl protons and the triazole ring protons, helping to establish the dominant conformation.

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction provides definitive information about the conformation of the molecule within the crystal lattice. nih.gov This technique would reveal the precise torsion angle of the N1-C(isopropyl) bond and the geometry of the intermolecular interactions.

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can indicate the extent of hydrogen bonding in both solid and solution phases. Shifts to lower frequencies typically suggest stronger hydrogen bonding.

Dynamic NMR Studies of Isopropyl Group Rotation and Amino Group Inversion

The substituents on this compound are not static and undergo dynamic processes that can be studied by variable-temperature NMR spectroscopy.

Isopropyl Group Rotation: The two methyl groups of the isopropyl substituent are chemically equivalent (enantiotopic) if rotation around the N1-C(isopropyl) bond is fast on the NMR timescale. However, if the rotation is slow, the asymmetry of the substituted triazole ring can make the two methyl groups (and the two protons of a CH2 group if present) diastereotopic, leading to separate signals in the ¹H and ¹³C NMR spectra. researchgate.net By lowering the temperature, it may be possible to observe the decoalescence of these signals and calculate the rotational energy barrier.

Amino Group Inversion: The amino group can undergo pyramidal inversion. While this process is typically very fast at room temperature for simple amines, its barrier can be influenced by conjugation with the triazole ring and by hydrogen bonding. Dynamic NMR studies could potentially provide information on the rate of this inversion, although it is expected to be too rapid to resolve with standard NMR techniques unless significantly hindered.

Chemical Reactivity and Reaction Mechanisms of 1 Isopropyl 1h 1,2,3 Triazol 4 Amine

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wikipedia.org Its reactivity is fundamentally linked to its aromatic character and the electronic influence of its constituent nitrogen atoms.

Aromaticity and Stability under Various Reaction Conditions

The 1,2,3-triazole ring is considered an aromatic system, a property that confers significant stability. wikipedia.orgchemicalbook.com This aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 6 π-electrons, satisfying Hückel's rule. reddit.com All five atoms in the ring are sp2 hybridized; the two carbon atoms each contribute one π-electron, and the three nitrogen atoms collectively contribute four π-electrons to the delocalized system. reddit.com This delocalization results in a resonance-stabilized structure that is more stable than a corresponding non-aromatic analogue. reddit.com

Interactive Table: Factors Influencing 1,2,3-Triazole Ring Stability

| Factor | Description | Effect on Stability | Reference |

|---|---|---|---|

| Aromaticity | 6 π-electron system conforming to Hückel's rule. | High thermodynamic stability. | wikipedia.orgreddit.com |

| Thermal Conditions | Resistant to decomposition at moderate temperatures. | Stable, but flash vacuum pyrolysis (~500 °C) can cause N₂ extrusion. | wikipedia.org |

| Oxidizing/Reducing Agents | Generally resistant to common oxidizing and reducing agents. | Stable under many standard reaction conditions. | bhu.ac.in |

| N-Substitution | Electron-withdrawing groups on a ring nitrogen (N1 or N2). | Decreases stability, making the ring prone to opening. | rsc.orgrsc.org |

Pathways of Ring Opening and Rearrangement Reactions

Despite its general stability, the 1,2,3-triazole ring can undergo specific ring-opening and rearrangement reactions, particularly when a nitrogen atom is functionalized with an electron-withdrawing group.

A primary pathway for ring cleavage is the denitrogenative transformation . This typically occurs with N-acylated or N-sulfonylated 1,2,3-triazoles. rsc.org Acid-mediated ring opening of these activated triazoles leads to the cleavage of the N1–N2 bond and subsequent elimination of molecular nitrogen (N₂). rsc.org This process generates a highly reactive vinyl cation intermediate, which can then participate in various follow-up reactions, such as cyclizations or capture by heteroatoms, to form diverse molecular structures. rsc.org While N-sulfonyl triazoles have been widely studied, recent research has highlighted the utility of in-situ acylated NH-1,2,3-triazoles as effective precursors for these transformations. rsc.orgrsc.org

Another significant reaction pathway is the Dimroth rearrangement . This is a common type of ring-chain tautomerism observed in 1,2,3-triazoles, particularly those with imino or amino substituents. wikipedia.org The rearrangement involves the cleavage of the N1-C5 bond and rotation around the C4-N(exo) bond, followed by ring closure to form an isomeric triazole. For 1-substituted-4-imino-1,2,3-triazoles, this rearrangement can lead to a dynamic equilibrium between different isomeric products, influenced by both steric and electronic factors of the substituents. creighton.edu

Metal-catalyzed ring-opening reactions have also been developed, using catalysts based on rhodium, copper, silver, and nickel to form metal-stabilized carbene intermediates that can be used to construct new heterocyclic systems. researchgate.net

Reactivity of the C4-Amino Group

The exocyclic amino group at the C4 position is a primary site of reactivity in 1-isopropyl-1H-1,2,3-triazol-4-amine, acting as a potent nucleophile and a handle for further derivatization.

Nucleophilic Reactions and Amidation

The lone pair of electrons on the nitrogen of the C4-amino group makes it a strong nucleophile. This nucleophilicity allows it to readily participate in a variety of reactions. A key reaction is amidation , which involves the acylation of the amino group. This can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base. researchgate.net Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HoBt) are also effectively used to couple the aminotriazole with carboxylic acids to form the corresponding amides. researchgate.net

The nucleophilic character of the amino group is also central to its use in the synthesis of fused heterocyclic systems. For instance, 4-amino-1,2,4-triazoles are known to act as binucleophiles in reactions with various electrophiles. researchgate.net Furthermore, in certain contexts, such as in 2,6-bistriazolylpurines, the entire triazolyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, where it is displaced by other nucleophiles. beilstein-journals.org This highlights the ability of the triazole moiety to be involved in substitution chemistry, although the primary nucleophilic site on the parent aminotriazole is the amino group itself.

Electrophilic Attack and Derivatization

While the triazole ring itself is electron-deficient and generally unreactive towards electrophiles, the exocyclic amino group provides a site for electrophilic attack. bhu.ac.innih.gov Derivatization at this position is a common strategy for modifying the molecule's properties.

Acylation is a primary example of electrophilic attack on the amino group, leading to the formation of amides as discussed previously. nih.gov Depending on the reaction conditions, electrophilic attack can sometimes occur on the ring nitrogens, particularly in NH-1,2,3-triazoles where N1 and N2 are potential sites for alkylation or acylation. bhu.ac.inrsc.org However, in this compound, the N1 position is already substituted, directing electrophilic attack towards the C4-amino group or the N2/N3 ring nitrogens. The relative reactivity would depend on the specific electrophile and reaction conditions.

Participation in Condensation and Cyclization Reactions

The C4-amino group is a key functional group for building more complex molecular architectures through condensation and cyclization reactions. It can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or, in some cases, stable hemiaminal intermediates. mdpi.comnih.gov The reaction of 4-amino-1,2,4-triazoles with substituted benzaldehydes has been shown to yield either stable hemiaminals or the corresponding Schiff bases, depending on the electronic nature of the aldehyde substituents and the polarity of the solvent. mdpi.comresearchgate.net

This reactivity makes 4-aminotriazoles valuable building blocks in multicomponent reactions and for the synthesis of fused heterocyclic systems. researchgate.net For example, 5-aminotriazoles have been used in three-component condensations to create spiro-triazolopyridones. researchgate.net The amino group acts as a nucleophile to initiate a cascade of reactions, leading to the formation of new rings fused to the triazole core, such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. researchgate.net

Interactive Table: Reactivity of the C4-Amino Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Reaction (Amidation) | Carboxylic acids with coupling agents (EDC, HOBt); Acyl halides. | Amides. | researchgate.net |

| Condensation | Aldehydes, Ketones. | Schiff Bases (Imines), Hemiaminals. | mdpi.comnih.gov |

| Cyclization/Cyclocondensation | Dicarbonyl compounds, α,β-unsaturated systems, Isatins. | Fused heterocyclic systems (e.g., Triazolopyrimidines, Triazolopyridines). | researchgate.net |

Influence of the N1-Isopropyl Substituent on Reactivity and Selectivity

Steric Effects: The isopropyl group is a sterically demanding substituent. Its presence at the N1 position of the triazole ring creates steric hindrance, which can direct the approach of incoming reagents. For instance, in reactions involving the triazole ring itself, the isopropyl group can partially shield the N2 and C5 positions, potentially favoring reactions at the more accessible N3 and C4 atoms or the exocyclic amino group. researchgate.netnih.gov In reactions targeting the 4-amino group, the isopropyl substituent may influence the conformation of the amino group and its accessibility to electrophiles.

The amino group at the C4 position is a strong activating group, significantly increasing the electron density of the triazole ring through resonance. This makes the ring more susceptible to electrophilic attack compared to unsubstituted or deactivating group-substituted triazoles. The interplay between the electron-donating nature of both the N1-isopropyl and the C4-amino groups results in a highly nucleophilic heterocyclic system.

The regioselectivity of reactions on the triazole ring is a critical aspect. In N-alkylation or N-acylation of unsubstituted 1,2,3-triazoles, a mixture of N1 and N2 isomers is often formed, with the N1-isomer being the kinetic product and the N2-isomer being the thermodynamic product. researchgate.netacs.orgmasterorganicchemistry.com Since this compound is already substituted at the N1 position, further reactions on the ring nitrogens would target N2 or N3. The steric bulk of the isopropyl group would likely disfavor substitution at the adjacent N2 position, potentially making the N3 position a more favorable site for electrophilic attack, depending on the reaction conditions and the nature of the electrophile.

Mechanistic Investigations of Key Transformations Involving the Compound

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from the general reactivity of 4-amino-1,2,3-triazoles and the known behavior of N-alkylated triazoles.

Electrophilic Substitution on the Amino Group: The 4-amino group is a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. Reactions such as acylation, alkylation, and sulfonylation are expected to proceed readily at this position.

The mechanism of acylation, for example, would involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The reaction likely proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to yield the N-acylated product. The general mechanism is depicted below:

Step 1: Nucleophilic attack of the 4-amino group on the electrophile. Step 2: Formation of a tetrahedral intermediate. Step 3: Elimination of the leaving group to form the final product.

The rate and efficiency of this reaction would be influenced by the steric hindrance around the amino group caused by the N1-isopropyl substituent.

Reactions Involving the Triazole Ring: The triazole ring in this compound is electron-rich due to the combined electron-donating effects of the amino and isopropyl groups. This enhanced nucleophilicity makes the ring susceptible to certain electrophilic reactions. However, the aromaticity of the triazole ring provides it with considerable stability. researchgate.net

Reactions with strong electrophiles could potentially lead to substitution on the ring nitrogens (N2 or N3). For instance, quaternization with an alkyl halide would involve the nucleophilic attack of one of the ring nitrogens on the alkyl halide. Computational studies on related aminotriazoles have shown that the relative nucleophilicity of the ring nitrogens can be influenced by the substitution pattern and the nature of the electrophile. acs.orgmasterorganicchemistry.com

Interactive Data Table: Predicted Reactivity of Functional Sites

Below is a table summarizing the predicted reactivity of the different functional sites in this compound towards electrophiles, based on general principles of organic chemistry.

| Functional Site | Predicted Reactivity towards Electrophiles | Influencing Factors |

| 4-Amino Group | High | High nucleophilicity due to nitrogen lone pair. |

| Triazole N3 | Moderate | Nucleophilic due to lone pair and ring electronics. |

| Triazole N2 | Low to Moderate | Steric hindrance from the adjacent N1-isopropyl group. |

| Triazole C5-H | Low | Generally low reactivity towards electrophilic substitution. |

It is important to note that these predictions are based on established chemical principles and the reactivity of analogous structures. Detailed experimental and computational studies would be necessary to fully elucidate the precise reactivity and mechanistic pathways for this compound.

Computational and Theoretical Chemistry Studies of 1 Isopropyl 1h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. Studies on 4-AHT have utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform these calculations. researchgate.neteurjchem.com

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. For 4-AHT, the optimized structure reveals a triazole ring bonded to an amino group. researchgate.net The molecule comprises four C-N bonds, two N-N bonds, two C-H bonds, and two N-H bonds. researchgate.net

The calculated bond lengths and angles provide a precise picture of the molecular geometry. For instance, in the optimized structure of 4-AHT, the C-N double bonds within the triazole ring are shorter than the C-N single bonds, as expected. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 4H-1,2,4-triazol-4-amine (4-AHT)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-N7 | 1.305 |

| C2-N6 | 1.305 | |

| C1-N3 | 1.367 | |

| C2-N3 | 1.373 | |

| C1-H4 | 1.078 | |

| C2-H5 | 1.078 | |

| Bond Angle | N7-C1-N3 | Data not available |

| N6-C2-N3 | Data not available |

Data derived from a study on 4H-1,2,4-triazol-4-amine. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For 4-AHT, the HOMO-LUMO energy gap has been calculated, providing insights into its kinetic stability. researchgate.neteurjchem.com

Table 2: Frontier Molecular Orbital Energies for 4H-1,2,4-triazol-4-amine (4-AHT)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Specific energy values were not provided in the search results, but the analysis was performed. researchgate.neteurjchem.com

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters help in quantifying the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential).

Nucleophilicity Index: A measure of the molecule's ability to donate electrons.

These descriptors have been calculated for 4-AHT to understand its reactivity profile. researchgate.neteurjchem.com

Table 3: Calculated Quantum Chemical Parameters for 4H-1,2,4-triazol-4-amine (4-AHT)

| Parameter | Value |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

While the parameters were calculated in the cited study, specific numerical values were not available in the search results. researchgate.neteurjchem.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying sites for electrophilic and nucleophilic attack. In an MEP map:

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons.

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are electron-deficient.

Green regions represent neutral potential.

For 4-AHT, the MEP map shows the negative potential concentrated around the nitrogen atoms of the triazole ring, making them likely sites for electrophilic interaction. The positive potential is located around the hydrogen atoms of the amino group. researchgate.neteurjchem.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 1-isopropyl-1H-1,2,3-triazol-4-amine, the rotation of the isopropyl group would be a key focus of such an analysis. This analysis helps in identifying the most stable conformers.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable conformers (local minima) and the energy barriers for interconversion (saddle points). While no specific conformational analysis for the target compound was found, this technique is standard in computational chemistry to understand molecular flexibility.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations have been performed for related triazole derivatives. researchgate.netzsmu.edu.ua

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. This analysis helps in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as C-H, N-H, and C-N stretching and bending. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. This provides information about the electronic structure and chromophores within the molecule. researchgate.neteurjchem.com

For 4-AHT, the calculated FT-IR and UV-Vis spectra were found to be in good agreement with experimental data. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4H-1,2,4-triazol-4-amine (4-AHT) |

| 4-chloroaniline |

| 2-aminoacetonitrile hydrochloride |

| 2-(2-(4-chlorophenyl) iminohydrazino) acetonitrile |

| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine |

| 1,3-diazido-2-nitro-2-azapropane (DANP) |

| propargyl alcohol |

| 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane |

| 1,5-diazido-3-nitrazapentane |

| phenylacetylene |

| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide |

| dimethylacetylene dicarboxylate |

| p-bromoazidobenzene |

| dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol |

| 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amines |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) |

| 5-Triazolyl-2-methylisoxazolidin-3-yl 3-phosphonates |

| 3-amino-1,2,4-triazole |

| 3-amino-5-mercapto-1,2,4-triazole |

| 3-amino-1,2,4-triazolyl-(5)-mercapturic acid |

| aminoguanidine bicarbonate |

| 2,1,3-benzothiadiazole |

| 5-(aryl)amino-1,2,3-triazole |

Molecular Dynamics Simulations for Solution-Phase Behavior

Dedicated molecular dynamics (MD) simulation studies focused specifically on the solution-phase behavior of this compound are not extensively documented in publicly available scientific literature. However, MD simulations are a powerful computational tool used to understand the dynamic interactions between a solute and solvent molecules over time. Such studies on related heterocyclic compounds provide a clear blueprint for how the solution-phase behavior of this specific triazole amine could be investigated.

An MD simulation for this compound would involve placing a model of the molecule within a simulation box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms would be calculated using a force field, and the system's evolution would be tracked over a timescale of nanoseconds to microseconds. nih.gov

Key parameters that would be analyzed include:

Radial Distribution Functions (RDFs): To understand the probability of finding solvent molecules at a certain distance from specific atoms on the triazole amine, such as the amino group's hydrogen atoms or the triazole ring's nitrogen atoms. This reveals information about hydrogen bonding and solvent structuring.

Hydrogen Bond Analysis: Quantifying the number and lifetime of hydrogen bonds between the triazole amine and the solvent, which is crucial for understanding its solubility and intermolecular interactions. nih.gov

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the conformational stability of the molecule in solution and identify which parts of the structure are most flexible.

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which relates to its solubility and potential for interaction. pensoft.net

These simulations would provide a microscopic view of how the isopropyl and amine groups influence the molecule's interaction with its environment, which is fundamental to its chemical behavior in various applications.

Theoretical Insights into Reaction Mechanisms and Transition States

Specific theoretical studies detailing reaction mechanisms and transition states involving this compound have not been found in the reviewed literature. The investigation of reaction pathways is critical for understanding how a molecule is synthesized and how it might react with other chemical species. Computational chemistry, particularly using Density Functional Theory (DFT), is the standard method for such explorations. nih.gov

For this compound, theoretical studies could elucidate:

Synthesis Pathways: For example, modeling the final cyclization step or the introduction of the isopropyl group to understand the energy barriers and identify the most likely reaction pathway.

Prototropic Tautomerism: Investigating the transition states and relative energies between different tautomeric forms of the molecule, which is a known characteristic of amino-triazoles. rsc.org

Reactivity: Modeling its behavior as a nucleophile (via the amino group or ring nitrogens) in reactions like alkylation or acylation. DFT calculations can map the potential energy surface of the reaction, locate the transition state structure, and calculate the activation energy. nih.gov

A typical computational workflow involves proposing a reaction coordinate, calculating the energy at various points along this path, and using optimization algorithms to precisely locate the geometry of the transition state—the highest energy point connecting reactants and products. researchgate.net

Nonlinear Optical (NLO) Properties Prediction and Analysis

While the NLO properties of many triazole derivatives have been investigated to explore their potential in materials science and photonics, specific predictive studies for this compound are not available in current literature. nih.govresearchgate.net The prediction of NLO properties is a significant area of computational chemistry, as it allows for the in-silico screening of molecules for potential use in optoelectronic devices.

The standard computational approach involves using DFT or Time-Dependent DFT (TD-DFT) to calculate the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities in the presence of a static electric field. nih.gov A high hyperpolarizability value is indicative of a strong NLO response.

Table 1: Key NLO Parameters for Computational Study

| Property | Symbol | Significance | Typical Computational Method |

|---|---|---|---|

| Dipole Moment | µ | Measures charge separation; influences molecular packing and solubility. | DFT |

| Average Polarizability | <α> | Describes the linear response of the electron cloud to an electric field. | DFT |

| First Hyperpolarizability | β | Quantifies the second-order (three-wave mixing) NLO response. | DFT / TD-DFT |

| Second Hyperpolarizability | γ | Quantifies the third-order (four-wave mixing) NLO response. | DFT / TD-DFT |

Note: Specific values for this compound require a dedicated computational study and are not available in the literature.

Investigation of Solvent Effects on Molecular Structure

There are no specific published studies on the direct impact of different solvents on the molecular structure and properties of this compound. Such studies are crucial as the solvent can influence a molecule's conformational equilibrium, electronic structure, and spectroscopic properties.

Computational chemistry models solvent effects primarily through two types of models:

Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This is efficient for calculating properties like solvatochromic shifts in UV-Vis spectra. tandfonline.com

Explicit Solvation Models: Where individual solvent molecules are included in the calculation, often as part of an MD simulation or a cluster calculation. This approach is more computationally intensive but provides detailed insight into specific solute-solvent interactions like hydrogen bonding. tandfonline.com

A computational investigation would analyze how key structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moment, orbital energies) of this compound change when moving from the gas phase to solvents of varying polarity. researchgate.net

Table 2: Illustrative Data from a Hypothetical Solvent Effect Study

| Property | Gas Phase | n-Hexane (ε=1.88) | Ethanol (ε=24.5) | Water (ε=80.1) |

|---|---|---|---|---|

| Dipole Moment (Debye) | Data N/A | Data N/A | Data N/A | Data N/A |

| HOMO-LUMO Gap (eV) | Data N/A | Data N/A | Data N/A | Data N/A |

Note: The table illustrates the type of data that would be generated. Actual values are not available from existing literature and would require a specific computational analysis.

Such a study would be essential for interpreting experimental data, such as NMR or UV-Vis spectra, that are recorded in solution and for predicting the compound's behavior in different chemical environments.

Applications of 1 Isopropyl 1h 1,2,3 Triazol 4 Amine in Chemical Design and Material Science

Role as a Chemical Synthon and Building Block in Organic Synthesis

1-isopropyl-1H-1,2,3-triazol-4-amine serves as a crucial chemical synthon, or building block, for the construction of more complex molecular architectures. The presence of the 4-amino group provides a reactive site for further functionalization, enabling the synthesis of a wide array of derivative compounds. The inherent stability of the 1,2,3-triazole ring makes it an ideal scaffold in synthetic chemistry.

The primary and most efficient method for synthesizing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govresearchgate.net This reaction is known for its high yields, mild reaction conditions, and regioselectivity. Beyond the CuAAC, other synthetic routes have been developed. For instance, 4-amino-1,2,3-triazole structures can be synthesized through the cyclocondensation of hydrazonoyl derivatives with carbodiimides. Another method involves the diazotization of an aniline, which is then reacted with 2-aminoacetonitrile hydrochloride, followed by heating to induce cyclization and form the desired triazole ring. nih.gov

Once synthesized, 1,2,3-triazole-4-amines are valuable precursors for creating fused heterocyclic systems. researchgate.net Through condensation and cyclocondensation reactions, they can be used to construct triazolo-annulated systems such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines, which are significant scaffolds in medicinal and materials chemistry. researchgate.net

Table 1: Synthetic Utility of 4-Amino-1,2,3-Triazoles

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Synthesis of Core | Azides, Alkynes | 1,4-Disubstituted-1,2,3-triazoles | nih.govnih.gov |

| Synthesis of Core | Diazotized Aniline, 2-Aminoacetonitrile | 4-Amino-1,2,3-triazoles | nih.gov |

| Further Functionalization | 1,2,3-Triazole-4-amines, Methylene-active compounds | Triazolo[4,5-b]pyridines | researchgate.net |

| Further Functionalization | 5-Amino-1,2,3-triazole-4-carboxylic acids | Triazolo[4,5-d]pyrimidines | researchgate.net |

Coordination Chemistry and Ligand Design for Metal Complexes

The 1,2,3-triazole nucleus is an effective coordinating ligand for a variety of transition metals. nih.gov The nitrogen atoms within the heterocyclic ring can donate lone pairs of electrons to form stable coordination complexes, making derivatives like this compound attractive candidates for ligand design.

The coordination ability of 1,2,3-triazoles is central to their function as ligands. The triazole ring itself, often in concert with adjacent functional groups like the 4-amino group, can act as a chelating agent, binding to a metal ion at multiple points to form a stable, ring-like structure known as a chelate. isres.orgnih.gov This chelation enhances the stability of the resulting metal complex. isres.org

Depending on the design of the ligand molecule, 1,2,3-triazoles can exhibit various binding modes. They can function as bidentate, tridentate, or even up to pentadentate ligands, coordinating with metal ions through multiple nitrogen atoms. nih.govnih.gov This versatility allows for the creation of complexes with specific geometries, such as octahedral or square planar, which is crucial for their application in catalysis and materials science. nih.gov Research has demonstrated the formation of stable complexes between 1,2,3-triazole-based ligands and a range of metals, including cobalt(II), nickel(II), copper(II), manganese(II), palladium(II), and gold(III). nih.gov

Table 2: Metal Complex Formation with 1,2,3-Triazole Ligands

| Metal Ion | Potential Coordination Geometry | Ligand Denticity | Reference |

|---|---|---|---|

| Mn(II) | Octahedral | Tetradentate/Pentadentate | nih.gov |

| Pd(II) | Square Planar | Tetradentate/Pentadentate | nih.gov |

| Au(III) | Square Planar | Tetradentate/Pentadentate | nih.gov |

| Ni(II) | - | - | nih.gov |

| Co(II) | - | - | nih.gov |

Metal complexes incorporating 1,2,3-triazole-based ligands have shown significant promise in homogeneous catalysis. A particularly important development is the use of 1,2,3-triazolylidenes, a class of N-heterocyclic carbenes (NHCs) derived from triazoles. rsc.org These triazolylidene ligands are stronger electron donors than more traditional NHCs and have been successfully coordinated with first-row transition metals. rsc.org The resulting complexes have demonstrated high performance and stability in a variety of catalytic transformations. rsc.org

Furthermore, the robust nature of the triazole-metal bond has been exploited in heterogeneous catalysis. For example, palladium catalysts have been immobilized on solid supports, such as silica (B1680970) or chitosan, that are functionalized with 1,2,3-triazole moieties. researchgate.net These supported catalysts are effective in promoting C-C coupling reactions and benefit from easier separation and recycling compared to their homogeneous counterparts. researchgate.net

Advanced Materials Science Applications (e.g., Polymer Chemistry, Self-Assembly)

The unique properties of the 1,2,3-triazole ring, particularly its facile and efficient synthesis via click chemistry, have made it a valuable component in advanced materials science, especially in polymer chemistry. rsc.orgnih.gov The CuAAC reaction provides a powerful tool for constructing sequence-defined oligomers and polymers, where the triazole ring acts as a highly stable and inert linker connecting monomer units. rsc.org

There are two primary strategies for incorporating triazoles into polymers:

Polymerization of a triazole-containing monomer: A monomer featuring a triazole ring is synthesized first and then subjected to polymerization.

Post-polymerization modification: A polymer with pendent "clickable" functionalities (azides or alkynes) is first synthesized. The triazole rings are then introduced along the polymer chain via click reactions. nih.gov

These methods allow for the creation of a wide range of polymer architectures, including linear, branched, and cross-linked materials. A fascinating application is the development of supramolecular metallogels. When metal salts are introduced to solutions of polymers containing triazole units in their backbone, the triazole moieties act as binding sites, cross-linking the polymer chains through metal-ligand coordination and leading to the self-assembly of a gel network. nih.gov Such materials have potential applications as emissive or magnetic materials. nih.gov

Development of Chemical Probes and Tags (excluding specific biological targeting)

The 1,2,3-triazole scaffold is a cornerstone in the design of chemosensors and chemical probes. researchgate.net These are molecules designed to selectively bind with a specific analyte and produce a measurable signal, such as a change in color or fluorescence. The properties of these probes can be easily tuned by varying the substituents at the N1, C4, and C5 positions of the triazole ring. nih.gov

In a typical design, the triazole ring functions as a linker connecting a receptor unit, which is responsible for selectively binding the target analyte, to a signaling unit, often a fluorophore. researchgate.net The binding event at the receptor triggers a change in the electronic properties of the system, modulating the output of the signaling unit. This approach has been used to develop sensors for a variety of analytes, including metal cations and anions. researchgate.net

For example, a series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles has been synthesized and shown to possess strong fluorescence with large Stokes shifts, making them promising as fluorescent labels and tags for tracking molecules. nih.gov The ease of their synthesis via click chemistry allows for the creation of diverse libraries of probes for various chemical and material science applications. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-triazole |

| 2-aminoacetonitrile hydrochloride |

| 4-amino-1,2,3-triazole |

| 5-Amino-1,2,3-triazole-4-carboxylic acid |

| 4,5-bis(arylethynyl)-1H-1,2,3-triazoles |

| N-heterocyclic carbenes |

| triazolo[4,5-b]pyridines |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Future research concerning 1-isopropyl-1H-1,2,3-triazol-4-amine will likely focus on developing more sustainable synthetic routes that align with the principles of green chemistry.

A plausible and sustainable synthetic pathway for this compound could involve a multi-step process beginning with the conversion of a suitable starting material to isopropyl azide (B81097). This could then be reacted with a protected form of 2-aminoacetonitrile in a cycloaddition reaction, followed by deprotection to yield the final product.

Future sustainable approaches for this synthesis could include: